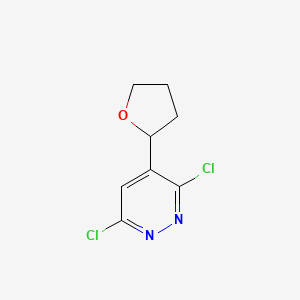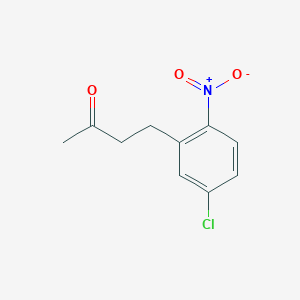
4-(5-Chloro-2-nitrophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloro-2-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of butanone, substituted with a 5-chloro-2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-nitrophenyl)butan-2-one typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with a suitable ketone, such as butanone, under acidic or basic conditions. The reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloro-2-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-(5-Chloro-2-aminophenyl)butan-2-one.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Applications De Recherche Scientifique
4-(5-Chloro-2-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(5-Chloro-2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may also participate in interactions with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Chloro-2-nitrophenyl)butan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
4-(5-Chloro-2-aminophenyl)butan-2-one: Similar structure but with an amino group instead of a nitro group.
4-(5-Bromo-2-nitrophenyl)butan-2-one: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-(5-Chloro-2-nitrophenyl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H10ClNO3 |
|---|---|
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
4-(5-chloro-2-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)2-3-8-6-9(11)4-5-10(8)12(14)15/h4-6H,2-3H2,1H3 |
Clé InChI |
MNZUJTGNDISPGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15314970.png)

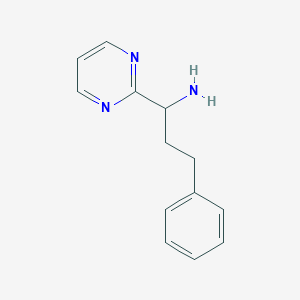
![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
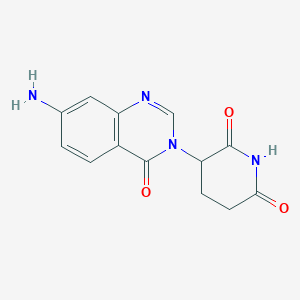
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
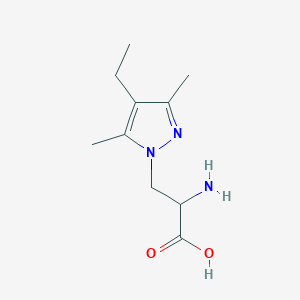

![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
